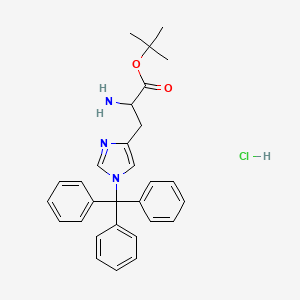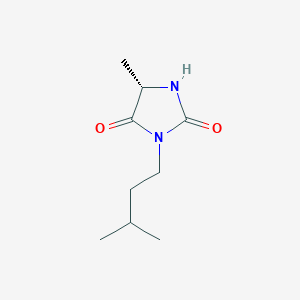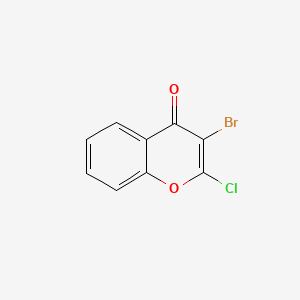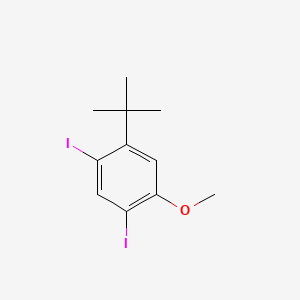
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Métodos De Preparación
The synthesis of 1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol typically involves the cyclization of amidoximes with appropriate reagents. One common method includes the reaction of arylamidoximes with aldehydes, followed by cyclization using acyl chlorides . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like manganese dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Common reagents used in these reactions include acyl chlorides, hydroxylamine, and various oxidizing and reducing agents . The major products formed from these reactions are typically substituted oxadiazoles with varying functional groups.
Aplicaciones Científicas De Investigación
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Materials Science: The unique structural properties of oxadiazoles make them useful in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of 1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound has a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: The isopropyl group in this compound provides different steric and electronic effects compared to the cyclopropyl group.
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: The ethyl group in this compound results in different reactivity and interactions compared to the cyclopropyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C11H17N3O2/c15-9-3-5-14(6-4-9)7-10-12-11(13-16-10)8-1-2-8/h8-9,15H,1-7H2 |
Clave InChI |
YGFCNRKWDYZWAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NOC(=N2)CN3CCC(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


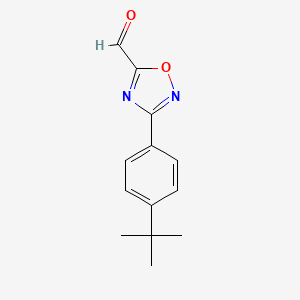
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)

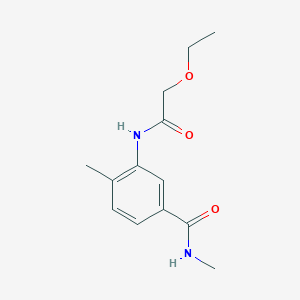
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)

